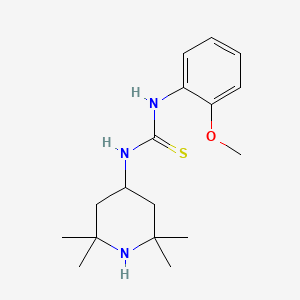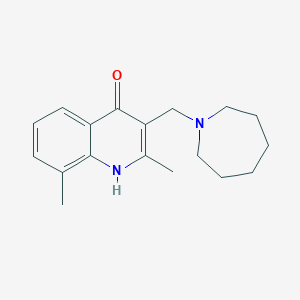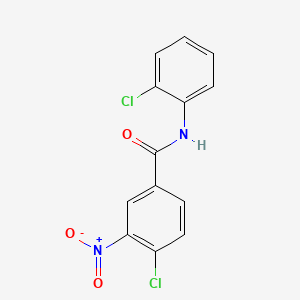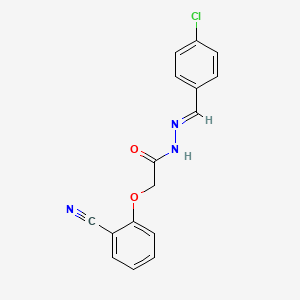![molecular formula C15H19N5OS B5594820 N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have been explored for their potential biological activities. The structure contains core elements common in pharmaceutical chemistry, such as imidazo[1,2-a]pyridine and pyrazole rings, which are often investigated for their antimicrobial and antitubercular properties. The specific compound has not been directly studied in the available literature, but similar compounds have been designed and synthesized for evaluating their biological activities, particularly against mycobacterial strains and other pathogens (Lv et al., 2017).
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, typically starting from basic heterocyclic scaffolds. For instance, imidazo[1,2-a]pyridine-3-carboxamides, closely related to the target compound, have been synthesized in various studies, demonstrating considerable activity against drug-sensitive and resistant strains of mycobacteria. These syntheses generally involve the attachment of different alkyl or aryl groups to the core structure to enhance biological activity (Li et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to the one typically features a combination of aromatic and heterocyclic rings. These structures are often designed to target specific biological receptors or enzymes. NMR and X-ray crystallography are common techniques used to confirm the structure and configuration of such compounds (Yıldırım et al., 2005).
Chemical Reactions and Properties
The chemical behavior of such compounds usually includes reactions typical for aromatic and heterocyclic compounds, such as electrophilic and nucleophilic substitutions. The presence of multiple functional groups allows for a variety of chemical transformations, enabling the derivation of numerous analogs with potentially varied biological activities (Baig et al., 1982).
Physical Properties Analysis
Compounds with similar structures typically exhibit solid-state characteristics with definitive melting points. Their solubility can vary based on the nature of the substituents attached to the core structure. These properties significantly influence the compound's formulation and delivery as a potential pharmaceutical agent (Lynch & Mcclenaghan, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are defined by the functional groups present on the compound. These properties are crucial for understanding the compound's behavior in biological systems and its interaction with biological molecules (Donohue et al., 2002).
Applications De Recherche Scientifique
DNA Recognition and Gene Expression Control
Polyamides, including those containing N-methyl imidazole and N-methyl pyrrole, can specifically target DNA sequences to control gene expression, with implications for treating diseases like cancer. These compounds demonstrate the capability to recognize specific DNA sequences, which is fundamental for designing potential medicinal agents (Chavda et al., 2010).
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamide derivatives has shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings highlight the compound's potential as a scaffold for developing new antimycobacterial agents (Lv et al., 2017).
Synthetic Methodologies and Chemical Reactivity
Studies have explored the synthesis and functionalization reactions of various chemical compounds, including the use of thiourea and other reactants, to create a range of heterocyclic compounds. These methodologies are crucial for the development of new chemical entities with potential biological activities (Yıldırım et al., 2005).
Cellular Permeability for Drug Delivery
Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides reveal the impact of size and linker types on their ability to enter cells. This research is vital for the development of polyamides as drug delivery agents, ensuring they can effectively reach their target sites within cells (Liu & Kodadek, 2009).
Antituberculosis Agents
Imidazo[1,2-a]pyridine carboxamides with an N-(2-phenoxyethyl) moiety have been synthesized and shown to possess excellent in vitro activity against Mycobacterium tuberculosis strains, including drug-resistant varieties. This highlights the potential for developing new antitubercular agents based on this scaffold (Wu et al., 2016).
Propriétés
IUPAC Name |
N-[2-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-4-20-11(3)12(10(2)18-20)5-6-16-14(21)13-9-19-7-8-22-15(19)17-13/h7-9H,4-6H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRKCWMLJNRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CCNC(=O)C2=CN3C=CSC3=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)



![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)
![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![methyl 9-{[5-(2-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5594811.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5594837.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)